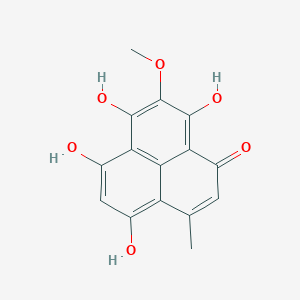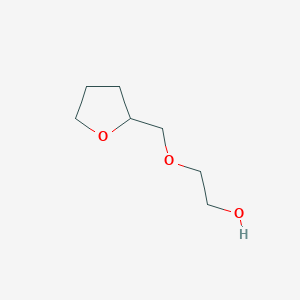
Tetraglycol
説明
Tetraglycol, also known as Tetraethylene glycol, is used as a solvent to dissolve water-insoluble compounds . It can readily transform into gel systems with excellent elasticity, making it a suitable medium for dissolving water-insoluble drugs .
Molecular Structure Analysis
The molecular formula of Tetraglycol is C₈H₁₈O₅ . It has a molar mass of 194.23 g/mol . The structure of Tetraglycol is represented as HO (CH₂CH₂O)₄H .Physical And Chemical Properties Analysis
Tetraglycol has a boiling point of 328°C . It has a density of 1.120 g/cm3 at 25 °C . The viscosity is 50.13 mm2/s at 20.65 °C . It is soluble in water .科学的研究の応用
Tetraglycol: A Comprehensive Analysis of Scientific Research Applications
Biomedical Imaging: Tetraglycol is utilized as a diluent for fluorescent dyes like DiI and DiO in biomedical imaging. This application is crucial for labeling and tracking cells in various biological studies, including the development of fertilized chicken eggs .
Drug Delivery Systems: In pharmaceutical research, Tetraglycol serves as a solvent for drug compounds, enhancing their solubility and stability. It’s particularly used in the formulation of injectable drugs due to its biocompatibility .
Polymer Research: Tetraglycol is involved in the study of phase separation and structure formation in polymer solutions. For instance, it’s used with polylactic-co-glycolic acid (PLGA) in contact with aqueous media to understand the behavior of hydrophobic polymers in hydrophilic environments .
Biodegradable Electronics: The compound aids in the production of biodegradable electronic components by enhancing elongation and conductivity. It acts as a lubricant and improves the dispersion of microparticles in materials like molybdenum/polybutylene adipate terephthalate (Mo/PBAT), which are used for creating biodegradable sensors, heaters, and radiofrequency coils .
将来の方向性
作用機序
Target of Action
Tetraglycol, also known as Glycofurol or Tetrahydrofurfuryl alcohol polyethyleneglycol ether, is primarily used as a solvent . Its primary target is to enhance the solubility of hydrophobic drugs in aqueous solutions .
Mode of Action
Tetraglycol acts as a solvent, aiding in the dissolution of both water-soluble and organic substances . This property makes it particularly useful in creating smooth, consistent mixtures that adhere well to surfaces .
Biochemical Pathways
It is known that tetraglycol can readily transform into gel systems with excellent elasticity . This property allows it to be used as a medium to dissolve water-insoluble drugs .
Pharmacokinetics
Tetraglycol has been shown to have high bioavailability in humans . The pentobarbital sodium-induced sleep model was used to study the pharmacokinetics of Tetraglycol in rats . In this model, it was found that Tetraglycol had an antidiabetic effect and could be used as a potential therapeutic agent for autoimmune diseases .
Result of Action
The primary result of Tetraglycol’s action is the enhanced solubility of hydrophobic drugs in aqueous solutions . This is essential for creating effective injectable solutions for poorly water-soluble drugs .
Action Environment
Tetraglycol’s action, efficacy, and stability can be influenced by environmental factors. Its relatively inert nature and resistance to degradation under typical conditions make it ideal for use in stability studies and materials science . Furthermore, its high boiling point and hygroscopic nature make it particularly useful in a variety of industrial and research applications where other solvents might be too volatile or reactive .
特性
IUPAC Name |
2-(oxolan-2-ylmethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDSKVQLSDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31692-85-0 | |
| Record name | Tetrahydrofurfuryl polyethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40923709 | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tetrahydrofurfuryl)oxy]ethanol | |
CAS RN |
5831-59-4, 121182-07-8, 31692-85-0 | |
| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Tetraglycol?
A1: The molecular formula of Tetraglycol is C8H18O5, and its molecular weight is 194.23 g/mol.
Q2: What is the role of Tetraglycol in drug delivery systems?
A2: Tetraglycol is frequently employed as a cosolvent or solubilizer in various drug delivery systems, including microemulsions [, , , , ] and self-emulsifying drug delivery systems (SMEDDS) [, , , , ]. It enhances the solubility and dissolution of poorly water-soluble drugs, improving their bioavailability.
Q3: How does the addition of Tetraglycol affect the properties of Polylactic-co-Glycolic Acid (PLGA) in drug delivery applications?
A3: When Tetraglycol is added to PLGA, it acts as a solvent, facilitating the formation of various structures like nanospheres and porous scaffolds [, , , ]. The resulting PLGA/Tetraglycol mixtures exhibit controlled release properties, making them suitable for sustained drug delivery applications.
Q4: Is Tetraglycol compatible with biological systems for biomedical applications?
A4: Research suggests Tetraglycol demonstrates biocompatibility, particularly in applications involving Polylactic-co-Glycolic Acid (PLGA) for creating bioresorbable structures [] and drug delivery systems [, , ].
Q5: How does Tetraglycol affect the stability of drug formulations?
A5: Tetraglycol plays a crucial role in enhancing the stability of nano-emulsified drug formulations, as demonstrated with Paclitaxel []. This improved stability is crucial for maintaining drug efficacy over extended periods.
Q6: Can rare earth complexes with Tetraglycol-based Schiff bases act as catalysts in polymerization reactions?
A6: Yes, studies indicate that rare earth complexes synthesized with Schiff bases derived from Tetraglycol aldehyde and amino acids like phenylalanine [] or lysine [] exhibit catalytic activity in the polymerization of methyl methacrylate (MMA).
Q7: Can Tetraglycol be used to enhance the delivery of drugs to specific targets?
A7: While not a targeting moiety itself, Tetraglycol is instrumental in formulating drug delivery systems with enhanced targeting capabilities. For instance, it has been employed in a thermosensitive microemulsion gel system for sustained delivery of triamcinolone acetonide to treat sensorineural hearing loss [].
Q8: How does Tetraglycol improve the dissolution of poorly soluble drugs?
A8: Tetraglycol acts as a solubilizer, significantly enhancing the solubility and dissolution rate of poorly water-soluble drugs in various media [, , , , ]. This is particularly beneficial for drugs like Candesartan cilexetil, improving their bioavailability and therapeutic efficacy [, ].
Q9: What analytical techniques are employed to study systems containing Tetraglycol?
A9: Various techniques are used to characterize Tetraglycol-containing systems. These include gas chromatography for analyzing glycerol carbonate synthesis [], differential scanning calorimetry for studying phase transitions and drug encapsulation [, , ], and microscopy (optical and electron) for observing microstructures in PLGA/Tetraglycol mixtures [].
Q10: Are there alternatives to Tetraglycol in specific applications?
A10: While Tetraglycol is a versatile compound, substitutes may be employed depending on the specific application. For example, other cosolvents like polyethylene glycols (PEGs) can be used in drug formulations [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)
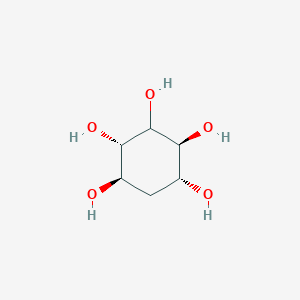

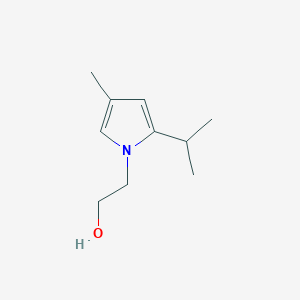
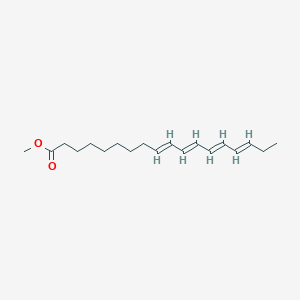
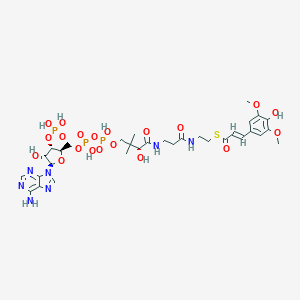
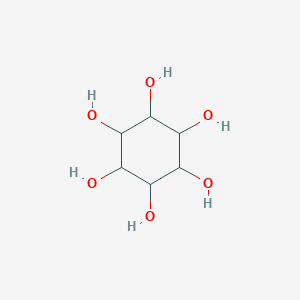

![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
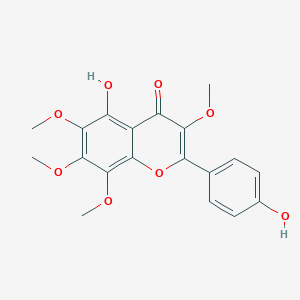

![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)

